2,2-Bis[4-(3-aminophenoxy)phenyl]propane
Overview
Description
2,2-Bis[4-(3-aminophenoxy)phenyl]propane, also known as Bis-APPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the family of bisphenol compounds and has been shown to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Synthesis Methods
- Synthesis Process and Advancements : 2,2'-Bis[4-(4-aminophenoxy)phenyl]propane is synthesized from alkali metal carbonates or hydroxides, 2,2-bis(4-hydroxyphenyl)propane, and p-chloro nitrobenzene. Different methods for its reduction and the corresponding advantages and disadvantages are discussed, highlighting aspects such as reaction conditions, yield, purity, and suitability for large-scale production (Liang Tai-shuo, 2010).
Applications in Polymer Chemistry
- Polyimide Synthesis : This compound serves as a monomer for polyimide synthesis. One study reported its preparation with a high overall yield and purity, emphasizing its role in creating high-performance materials (Jin Li-qing, 2008).
- Bismaleimide and Nanoclay Blending : Bisphenol-A-based bismaleimide was synthesized using this compound, and its blends with various nanoclays were studied. Thermal properties of these blends were investigated, showing improvements in thermal stability and char formation (C. Vijayakumar et al., 2011).
Environmental and Bioremediation Studies
- Bioremediation of Bisphenol A : The compound's role in the bioremediation of Bisphenol A, an environmental pollutant, has been explored. A study highlighted its degradation using a laccase from Fusarium incarnatum UC-14, emphasizing the effectiveness of this approach in reducing Bisphenol A levels (Urvish Chhaya, A. Gupte, 2013).
Advanced Material Development
- Fluorinated Polyimide Synthesis : A novel fluorinated diamine monomer was prepared from this compound, leading to the synthesis of polyimides with remarkable properties like high thermal stability, tensile strength, and good solubility in polar solvents (Chin‐Ping Yang et al., 2005).
- Polyimide Films with Enhanced Mechanical Properties : Polyimides derived from this compound and various dianhydrides were studied, revealing materials with high tensile strength and thermal stability. These polyimides show potential for applications requiring robust and durable materials (D. Liaw et al., 1997).
properties
IUPAC Name |
3-[4-[2-[4-(3-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,19-9-13-23(14-10-19)30-25-7-3-5-21(28)17-25)20-11-15-24(16-12-20)31-26-8-4-6-22(29)18-26/h3-18H,28-29H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRFBMFAUFUULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)N)C3=CC=C(C=C3)OC4=CC=CC(=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366856 | |
Record name | 2,2-BIS[4-(3-AMINOPHENOXY)PHENYL]PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis[4-(3-aminophenoxy)phenyl]propane | |
CAS RN |
87880-61-3 | |
Record name | 2,2-BIS[4-(3-AMINOPHENOXY)PHENYL]PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.